5-(Benzyloxy)benzene-1,3-dicarboxamide
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Overview
Description
5-(Benzyloxy)benzene-1,3-dicarboxamide is an organic compound with the molecular formula C15H14N2O3. It is also known by its IUPAC name, 5-(benzyloxy)isophthalamide. This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with two amide groups at the 1 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-(Benzyloxy)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amide groups can form hydrogen bonds with other molecules. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamide: Known for its ability to form supramolecular polymers.
Benzene-1,4-dicarboxamide: Used in the synthesis of coordination polymers.
Benzene-1,2-dicarboxamide: Explored for its potential in material science.
Uniqueness
5-(Benzyloxy)benzene-1,3-dicarboxamide is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzene dicarboxamides. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5-phenylmethoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C15H14N2O3/c16-14(18)11-6-12(15(17)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,18)(H2,17,19) |
InChI Key |
YOIWSGLWKJYLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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